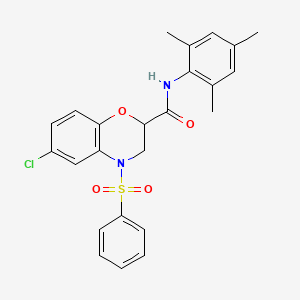![molecular formula C26H26N4O4S B11243039 methyl 1-({[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate](/img/structure/B11243039.png)
methyl 1-({[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 1-(2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a unique combination of benzofuran, triazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-(2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran and triazole intermediates, followed by their coupling with the piperidine derivative. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-(2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
METHYL 1-(2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 1-(2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLIC ACID: This compound is similar but lacks the methyl ester group.
1-(2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-ETHYL ESTER: This compound has an ethyl ester group instead of a methyl ester.
Uniqueness
METHYL 1-(2-{[5-(1-BENZOFURAN-2-YL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of the benzofuran, triazole, and piperidine moieties in a single molecule provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C26H26N4O4S |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
methyl 1-[2-[[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H26N4O4S/c1-17-7-9-20(10-8-17)30-24(22-15-19-5-3-4-6-21(19)34-22)27-28-26(30)35-16-23(31)29-13-11-18(12-14-29)25(32)33-2/h3-10,15,18H,11-14,16H2,1-2H3 |
InChI Key |
IAAMBNPPBDEAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC(CC3)C(=O)OC)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide](/img/structure/B11242988.png)

![N-(3-acetylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11243002.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11243007.png)
![2-[4-(2-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11243008.png)
![N-(3-chloro-4-methylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11243012.png)
![N-{2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl}benzamide](/img/structure/B11243017.png)
![ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate](/img/structure/B11243019.png)
![7-chloro-5-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11243030.png)
![N-benzyl-1-[(2-chlorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11243036.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B11243042.png)
![N-(2,3-dimethylphenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B11243044.png)
![2,6-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11243052.png)
![2-(3-cyano-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11243058.png)
